molecular formula C13H24O3 B14424045 5-Oxoundecan-2-YL acetate CAS No. 83320-96-1

5-Oxoundecan-2-YL acetate

Cat. No.: B14424045
CAS No.: 83320-96-1
M. Wt: 228.33 g/mol
InChI Key: GKZSXLROJBIKKD-UHFFFAOYSA-N
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Description

5-Oxoundecan-2-YL acetate is an organic ester compound characterized by an 11-carbon chain (undecane backbone) with a ketone group at the fifth carbon and an acetate ester moiety at the second position. Its molecular formula is inferred as C₁₃H₂₄O₃, combining the functionalities of a ketone and an ester. Potential applications include use in flavoring agents, fragrances, or intermediates in pharmaceuticals, though specific studies are absent in the provided sources.

Properties

CAS No.

83320-96-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

5-oxoundecan-2-yl acetate

InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(15)10-9-11(2)16-12(3)14/h11H,4-10H2,1-3H3

InChI Key

GKZSXLROJBIKKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxoundecan-2-YL acetate typically involves the esterification of 5-oxoundecanoic acid with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

5-Oxoundecanoic acid+Acetic acidH2SO45-Oxoundecan-2-YL acetate+Water\text{5-Oxoundecanoic acid} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Oxoundecan-2-YL acetate} + \text{Water} 5-Oxoundecanoic acid+Acetic acidH2​SO4​​5-Oxoundecan-2-YL acetate+Water

Industrial Production Methods: In an industrial setting, the production of 5-Oxoundecan-2-YL acetate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxoundecan-2-YL acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 5-oxoundecanoic acid and acetic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 5-Oxoundecanoic acid and acetic acid.

    Reduction: 5-Hydroxyundecanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Oxoundecan-2-YL acetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.

Biology: In biological research, this compound may be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.

Industry: In the fragrance and flavor industry, 5-Oxoundecan-2-YL acetate is valued for its pleasant odor and is used in the formulation of perfumes and flavorings.

Mechanism of Action

The mechanism of action of 5-Oxoundecan-2-YL acetate primarily involves its hydrolysis to form 5-oxoundecanoic acid and acetic acid. This reaction is catalyzed by esterases, enzymes that specifically target ester bonds. The hydrolysis process can be represented as follows:

5-Oxoundecan-2-YL acetate+H2OEsterase5-Oxoundecanoic acid+Acetic acid\text{5-Oxoundecan-2-YL acetate} + \text{H}_2\text{O} \xrightarrow{\text{Esterase}} \text{5-Oxoundecanoic acid} + \text{Acetic acid} 5-Oxoundecan-2-YL acetate+H2​OEsterase​5-Oxoundecanoic acid+Acetic acid

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Physical State (RT) Key Applications
5-Oxoundecan-2-YL acetate C₁₃H₂₄O₃ Ester, Ketone Likely solid/liquid Fragrance, synthesis
Vinyl acetate C₄H₆O₂ Ester, Vinyl Liquid Polymer production
Zinc acetate Zn(CH₃COO)₂ Ionic acetate Solid Catalysis, medicine

Research Findings and Limitations

  • Synthesis Pathways : Evidence suggests aluminum-based catalysts (e.g., AlCl₃·6H₂O) are critical for esterification and ketone stabilization, though direct data on 5-oxoundecan-2-YL acetate is lacking .
  • Spectroscopic Differences : Zinc acetate’s RIXS spectra emphasize ionic interactions, while 5-oxoundecan-2-YL acetate’s covalent structure would show distinct electronic transitions .

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